

Environmental sample analysis with Vamidothion-d6

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Compound of Interest

Compound Name: Vamidothion-d6

Cat. No.: B1160557

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Executive Summary

The quantification of organophosphorus (OP) pesticide residues in complex environmental matrices (surface water, soil, and sediment) presents significant analytical challenges due to matrix-induced ionization suppression and the hydrophilic nature of certain OPs. Vamidothion (VAM), a systemic acaricide/insecticide, and its oxidation metabolites (sulfoxide and sulfone) are particularly prone to these effects.

This application note details a robust LC-MS/MS protocol utilizing **Vamidothion-d6** (O,O-dimethyl-d6) as a Stable Isotope Labeled (SIL) internal standard. By co-eluting with the target analyte, the d6-analog actively corrects for extraction inefficiencies and electrospray ionization (ESI) variability, ensuring data integrity compliant with EPA 8141B and EU SANTE/11312/2021 guidelines.

Chemical Profile & Stability Considerations

Understanding the physicochemical properties of Vamidothion is critical for selecting the correct extraction sorbent. Unlike lipophilic OPs (e.g., Chlorpyrifos), Vamidothion is highly water-soluble.

Property	Vamidothion (Target)	Vamidothion-d6 (IS)	Implication for Protocol
CAS Number	2275-23-2	N/A (Labeled)	Reference standard sourcing.[1]
Formula	C8H18NO4PS2	C8H12D6NO4PS2	Mass shift of +6 Da.
Mol. Weight	287.34 g/mol	293.37 g/mol	Distinct precursor ions.
LogP	~0.16 (Hydrophilic)	~0.16	Critical: C18 retention is poor; requires HLB or SDB-RPS phases.
pKa	Non-ionizable (neutral)	Neutral	pH adjustment affects matrix, not analyte charge state.
Stability	Oxidation-prone	Oxidation-prone	Action: Analyze within 24h or freeze extracts; avoid strong oxidizers.



Expert Insight: Vamidothion degrades rapidly in alkaline conditions (pH > 8). All extraction buffers must be maintained at pH 5.0–7.0 to prevent hydrolysis during sample preparation.

Experimental Workflows

Internal Standard Spiking Strategy

To achieve "Self-Validating" quantification, the **Vamidothion-d6** IS must be introduced at the earliest possible step—before extraction.

- Stock Solution: 100 µg/mL in Acetonitrile (Store at -20°C).

- Spiking Concentration: Target a final concentration of 5–10 ng/mL (ppb) in the final vial.

Protocol A: Surface & Ground Water (SPE Method)

Recommended for low-level detection (LOD < 10 ng/L).

Materials:

- Cartridge: Hydrophilic-Lipophilic Balance (HLB) or SDB-RPS (Styrene-divinylbenzene-Reverse Phase Sulfonate), 200 mg / 6 mL.
- Elution Solvent: Methanol:Acetonitrile (1:1 v/v).

Step-by-Step Procedure:

- Sample Pre-treatment: Filter 500 mL water sample (0.45 µm glass fiber). Adjust pH to 6.5 ± 0.5 using 0.1 M Formic Acid.
- IS Addition: Spike 50 µL of **Vamidotion-d6** working solution (1 µg/mL) into the 500 mL sample (Final conc: 0.1 µg/L). Mix well.
- Conditioning: Pass 5 mL Methanol followed by 5 mL HPLC water through the cartridge. Do not let dry.^[2]
- Loading: Load sample at flow rate ~5–10 mL/min.
- Washing: Wash with 5 mL of 5% Methanol in water (removes salts/sugars). Dry cartridge under vacuum for 10 mins.
- Elution: Elute with 2 x 4 mL Methanol:Acetonitrile (1:1).
- Concentration: Evaporate to near dryness under Nitrogen (40°C). Reconstitute in 1 mL Initial Mobile Phase (95:5 Water:MeOH).

Protocol B: Soil & Sediment (QuEChERS Method)

Modified AOAC 2007.01 for organophosphates.

Step-by-Step Procedure:

- Weighing: Weigh 10 g homogenized soil into a 50 mL centrifuge tube.
- Hydration: Add 5 mL water. Vortex 1 min. (Crucial for dry soils to open pores).
- IS Addition: Spike **Vamidotion-d6** IS directly onto the slurry. Vortex 30 sec. Equilibrate 15 mins.
- Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.
- Partitioning: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake immediately and vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.
- Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).
 - Note: Avoid C18 in dSPE if possible, or use minimal amounts, as it may retain the planar Vamidotion molecule.
- Final Prep: Centrifuge dSPE tube. Transfer supernatant to vial. Dilute 1:1 with mobile phase A to improve peak shape.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography Conditions

- System: UHPLC (e.g., Agilent 1290 / Shimadzu Nexera).
- Column: C18 end-capped, 2.1 x 100 mm, 1.8 μm (e.g., Zorbax Eclipse Plus or equivalent).
 - Why C18? Although Vamidotion is polar, modern high-strength silica C18 columns retain it sufficiently using a highly aqueous start.
- Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
- Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
 - Chemistry: Ammonium formate buffers the pH to ensure protonation [M+H]⁺ and improves ESI stability.

- Gradient:
 - 0.0 min: 5% B
 - 1.0 min: 5% B
 - 8.0 min: 95% B
 - 10.0 min: 95% B
 - 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

- Source: ESI Positive Mode.
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 350°C.

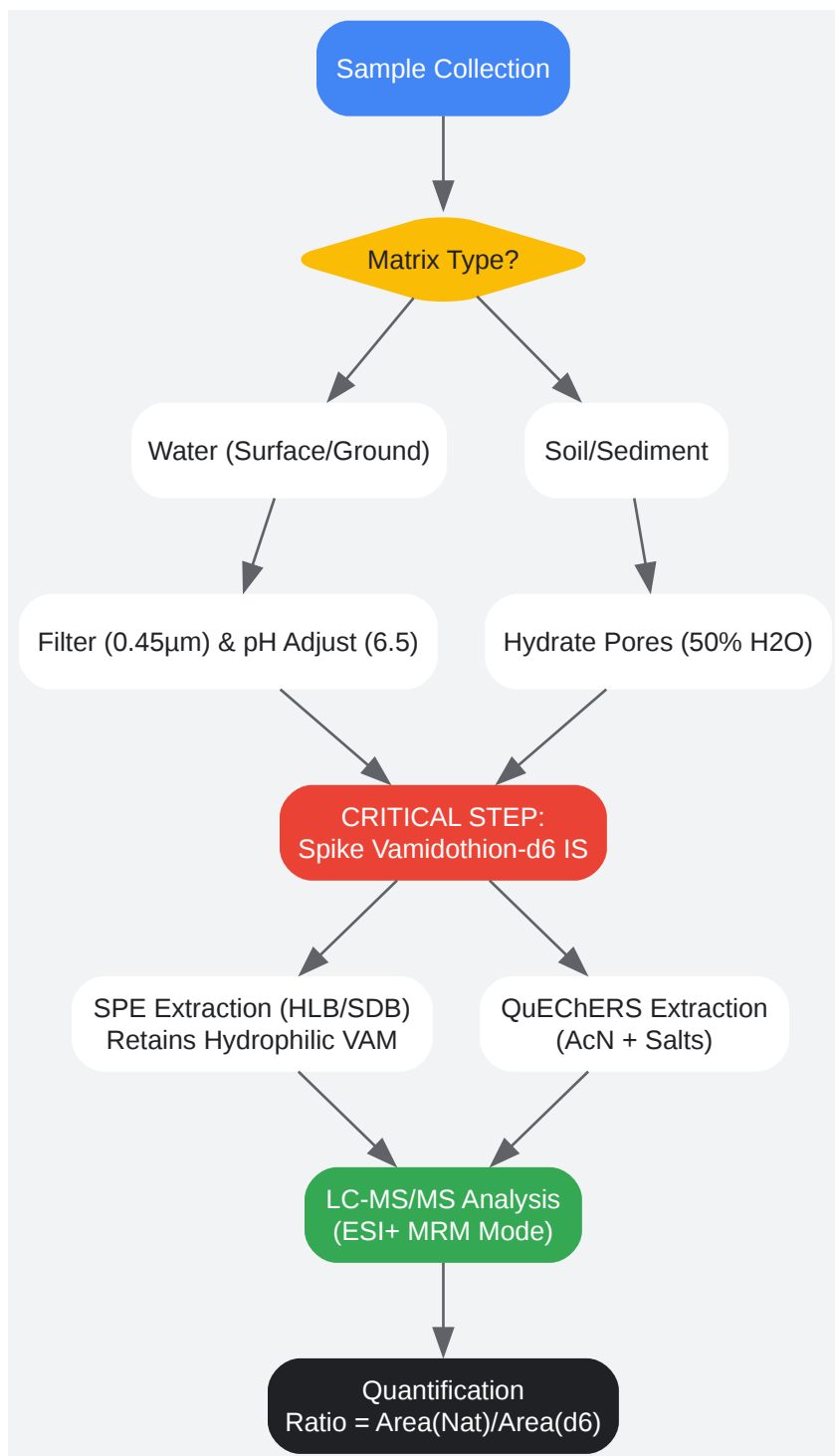
MRM Transition Table:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Role	Collision Energy (V)
Vamidothion	288.1 [M+H] ⁺	146.1	Quantifier	10–15
118.1	Qualifier	25–30		
Vamidothion-d6	294.1 [M+H] ⁺	152.1*	Quantifier (IS)	10–15

*> Technical Note on d6 Transitions: The transition 294.1 -> 152.1 assumes the fragment retains the deuterated dimethyl moiety. If the fragmentation pathway cleaves the side chain (leaving the non-deuterated portion), the transition would be 294.1 -> 146.1. Always perform a product ion scan on your specific d6 standard batch to confirm the dominant fragment.<

Visualization of Workflow & Logic

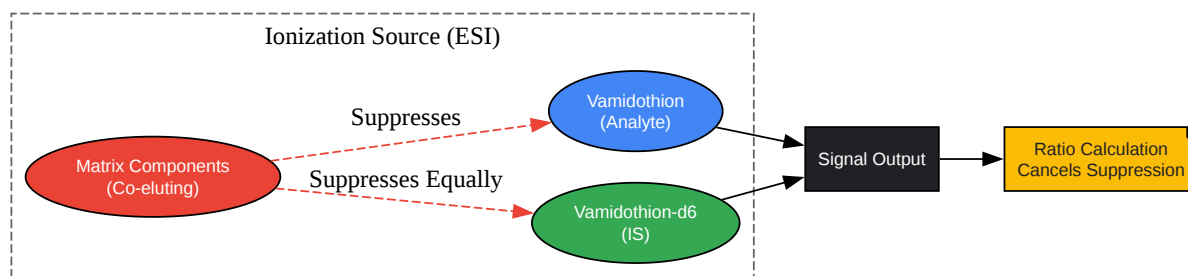
Figure 1: Analytical Workflow and Decision Matrix



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Caption: Figure 1. Decision matrix for Vamidothion extraction. Note that IS Spiking occurs before extraction to correct for recovery losses.

Figure 2: Mechanism of Internal Standard Correction



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Caption: Figure 2. The d6-IS experiences the exact same ionization suppression as the analyte, mathematically cancelling the error during ratio calculation.

Calculation & Validation

Quantification Formula:

Where RRF (Relative Response Factor) is derived from the calibration curve slope.

Validation Criteria (SANTE/11312/2021):

- Linearity:
for calibration range 0.5 – 100 ng/mL.
- Recovery: Spiked samples must show 70–120% recovery (corrected by IS).
- Ion Ratio: The ratio of Quantifier (146) to Qualifier (118) ions must match the standard within $\pm 30\%$.

References

- U.S. Environmental Protection Agency (EPA). (2014). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[2][3][4][5] (While GC-based, this defines the target analyte list and extraction principles). [[Link](#)]

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- European Union Reference Laboratories (EURL). (n.d.). EURL-SRM Pesticide Residue Methods. (Source for QuEChERS modifications for polar pesticides). [\[Link\]](#)
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. (Source for Vamidothion transition 288->146). [\[Link\]](#)

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